

Introduction: The Pyrazinone Scaffold as a Privileged Structure

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Compound of Interest

Compound Name: 6-Chloropyrazin-2-ol

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In the landscape of heterocyclic chemistry, the 2(1H)-pyrazinone core stands out as a versatile and privileged scaffold. Found in a range of natural products and synthetic bioactive molecules, its unique electronic and structural properties make it a cornerstone in drug discovery.^[1] Unlike the fully aromatic pyrazine ring, the pyrazinone moiety features a single oxidized carbon, leading to a non-aromatic heterocyclic structure that offers distinct vectors for chemical modification.^[1] Pyrazine derivatives have demonstrated a vast spectrum of biological activities, including roles as kinase inhibitors, antiviral agents, and anti-tuberculosis therapies.^{[2][3][4]}

This guide focuses on a particularly valuable building block: **6-Chloropyrazin-2-ol** (CAS: 4925-61-5). Its strategic placement of a reactive chlorine atom and a hydroxyl group (which exists in tautomeric equilibrium with its keto form, 6-chloropyrazin-2(1H)-one) makes it an ideal starting point for the synthesis of complex, polysubstituted pyrazine derivatives. We will explore its reactivity, detail its application in the synthesis of targeted therapeutics, and provide actionable protocols for researchers in the field.

Physicochemical Properties and Reactivity Profile

6-Chloropyrazin-2-ol is a white to off-white crystalline solid. Its true utility lies in the dual reactivity it presents.

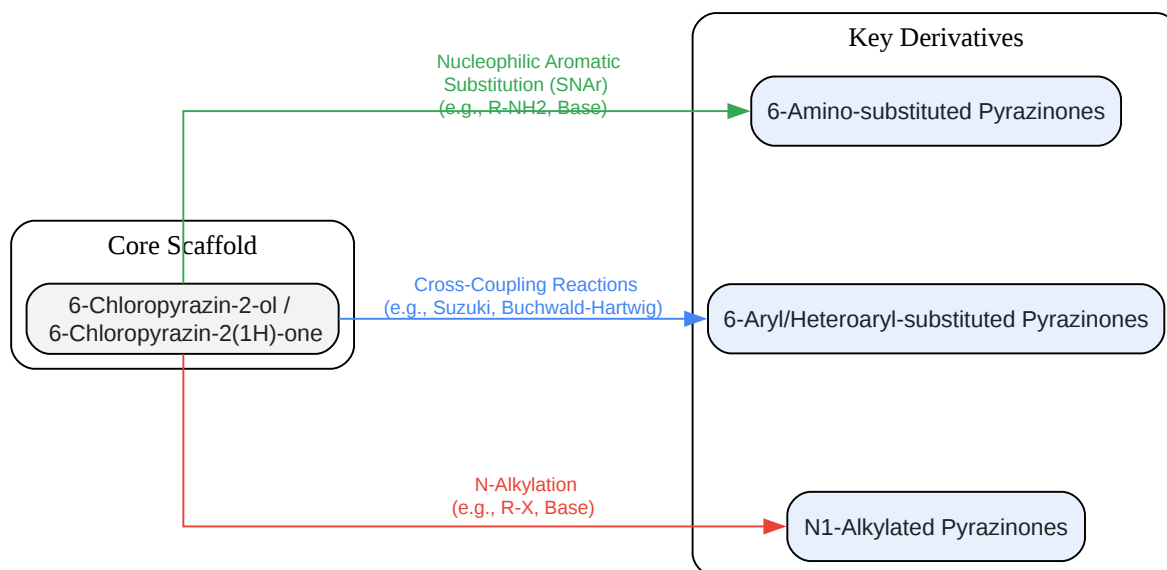
- **Tautomerism:** The molecule exists as a mixture of two tautomers: the aromatic alcohol form (**6-chloropyrazin-2-ol**) and the non-aromatic amide form (6-chloropyrazin-2(1H)-one). In most contexts, the pyrazin-2(1H)-one form is predominant and dictates the molecule's

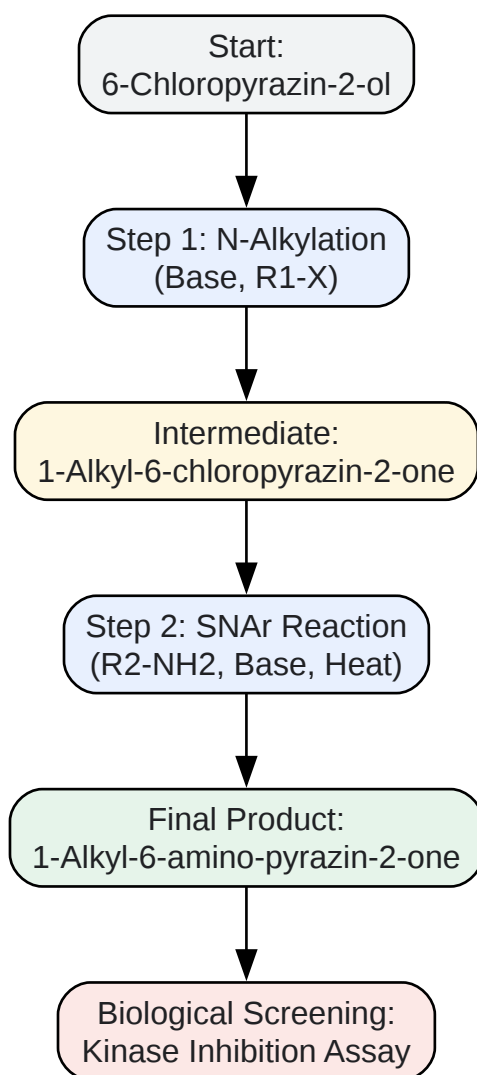
reactivity.^[5] This equilibrium is crucial as it influences the nucleophilicity of the ring nitrogen and the electrophilicity of the carbonyl carbon.

- **The Chloro Substituent:** The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (S_NAr). The electron-withdrawing nature of the pyrazinone ring activates this position, allowing for displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a primary method for introducing diversity into molecules derived from this scaffold.^[6]
- **The N1-Position:** The nitrogen at the 1-position (in the pyrazinone tautomer) can be alkylated or arylated, providing another vector for modification. This is often accomplished under basic conditions to deprotonate the nitrogen, forming a nucleophilic anion.

Core Reactivity and Synthetic Pathways

The strategic functionalization of **6-Chloropyrazin-2-ol** is key to its role in building complex molecular architectures. The following diagram illustrates the principal synthetic transformations.





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